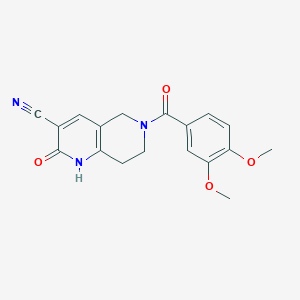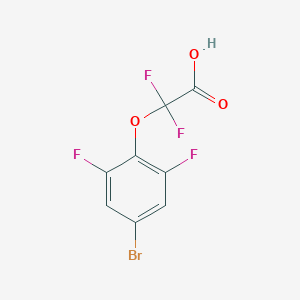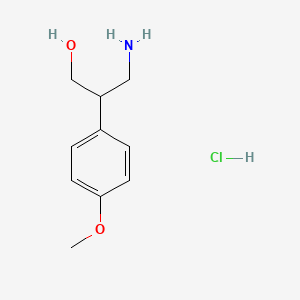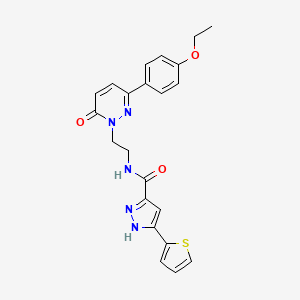
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea, also known as DTU-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DTU-1 is a urea derivative and has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTU-1 will be discussed in
作用机制
The mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. However, studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer and is involved in tumor growth and progression. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to reduce the expression of CAIX, which is overexpressed in various types of cancer.
实验室实验的优点和局限性
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several advantages and limitations for lab experiments. One advantage is that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development. Another advantage is that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, making it readily available for research. One limitation is that the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. Another limitation is that the yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea using the reported synthesis methods is around 60-70%.
未来方向
There are several future directions for the research of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea. One direction is to further investigate the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea. Another direction is to study the potential applications of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea in other fields, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea synthesis methods and optimizing the dosage for potential drug development.
Conclusion:
In conclusion, 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, and its mechanism of action is not fully understood. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development. Future research could focus on further investigating the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea and studying its potential applications in other fields.
合成方法
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzoyl hydrazide with thiophene-2-carbonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. Another method involves the reaction of 2,5-dimethoxybenzohydrazide with thiophene-2-carbonyl chloride, followed by the reaction with potassium carbonate and urea. The yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea using these methods is reported to be around 60-70%.
科学研究应用
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has anti-inflammatory and anti-cancer properties. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-21-9-5-6-11(22-2)10(8-9)13-18-19-15(23-13)17-14(20)16-12-4-3-7-24-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHPYGOIDPBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2789500.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2789501.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2789502.png)

![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
